

# Purity and Stability Assessment of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Cyclopropylaminocarbonyl)phenyl boronic acid

Cat. No.: B1350912

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This technical guide provides a comprehensive overview of the methodologies for assessing the purity and stability of **3-(Cyclopropylaminocarbonyl)phenylboronic acid**. Given the limited publicly available data on this specific compound, this document outlines best-practice experimental protocols and data presentation formats based on established principles for the analysis of phenylboronic acids and regulatory guidelines for pharmaceuticals.

## Physicochemical Properties

A foundational aspect of purity and stability assessment is the characterization of the compound's fundamental physicochemical properties.

Property	Value	Source
CAS Number	850567-23-6	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BNO <sub>3</sub>	[1]
Molecular Weight	205.0 g/mol	[1]
Appearance	White to light yellow or pale beige to beige solid/crystal powder	[2][3]
Melting Point	220-226 °C	[3]
pKa (Predicted)	7.86 ± 0.10	[2][3]
Solubility	DMSO (Sparingly, Sonicated), Methanol (Slightly)	[2]

## Purity Assessment

The purity of **3-(Cyclopropylaminocarbonyl)phenylboronic acid** is determined by quantifying the presence of any impurities, which may include starting materials, by-products of synthesis, and degradation products. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.

## Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for the analysis of **3-(Cyclopropylaminocarbonyl)phenylboronic acid**. Method optimization and validation are critical for accurate results.

Objective: To separate and quantify the main component from its potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 mm x 150 mm, 2.7 µm)

- Data acquisition and processing software

#### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonia or another modifier to adjust pH[4]
- **3-(Cyclopropylaminocarbonyl)phenylboronic acid** reference standard
- Sample of **3-(Cyclopropylaminocarbonyl)phenylboronic acid** for testing

#### Procedure:

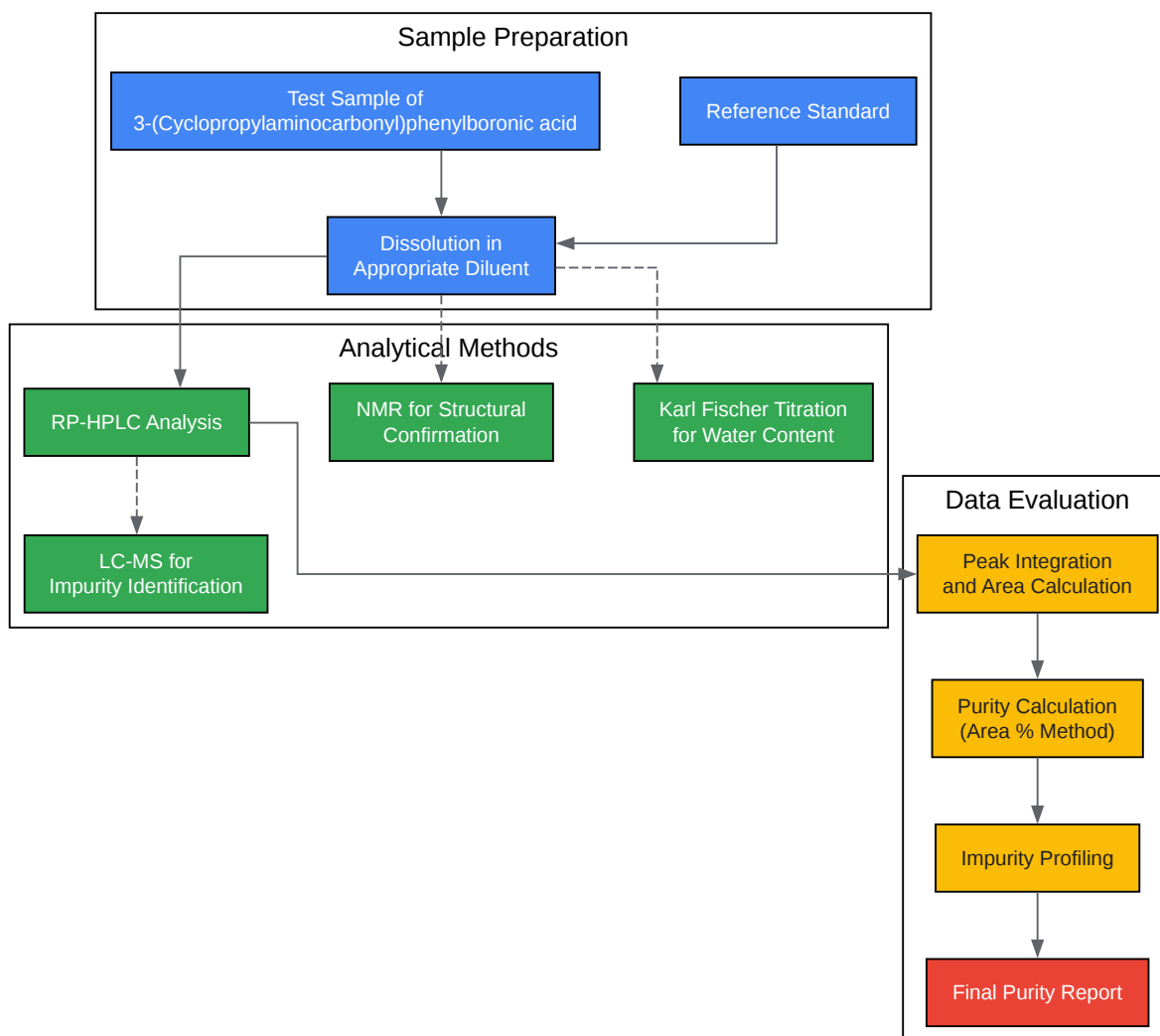
- Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% ammonia in water) and mobile phase B (acetonitrile).[4] Degas both phases before use. The high pH of the mobile phase can help in the analysis of boronic acids.[5]
- Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).
- Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.
- Chromatographic Conditions:
  - Flow Rate: 0.25 mL/min[4]
  - Injection Volume: 5 µL
  - Column Temperature: 30 °C
  - UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)
  - Gradient Elution: A gradient elution is typically used to separate compounds with a range of polarities.[4] An example gradient is as follows:

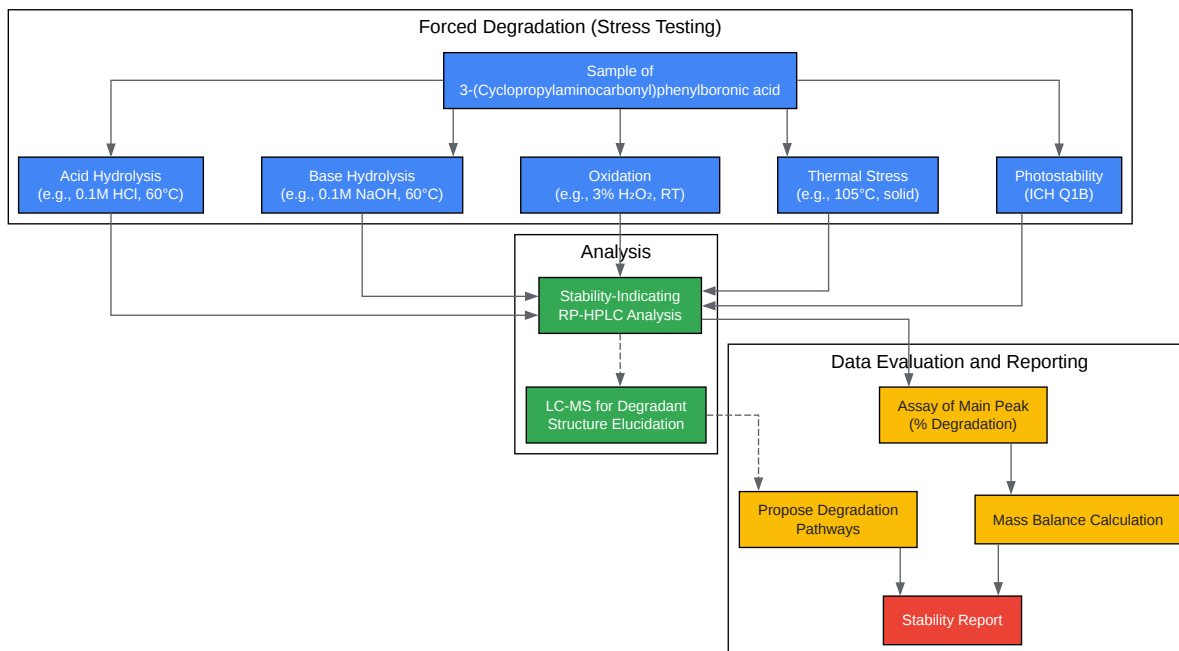
Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
25.1	95	5

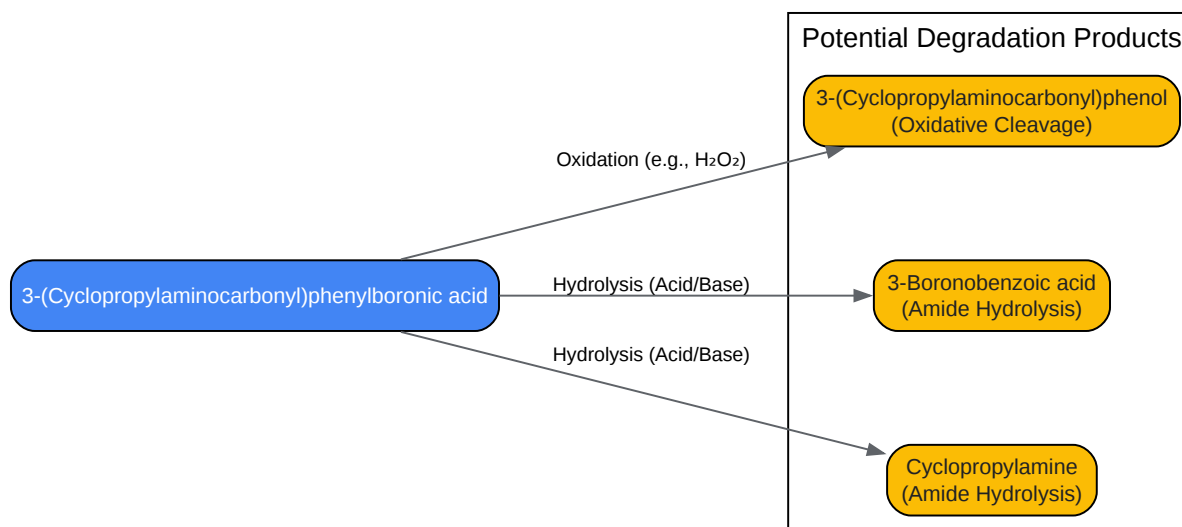
| 30 | 95 | 5 |

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

## Purity Assessment Workflow







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